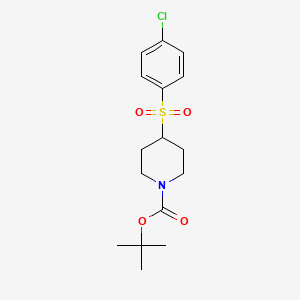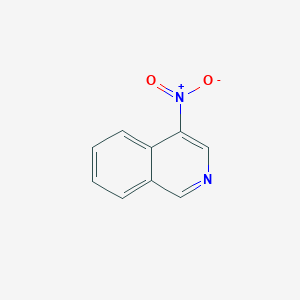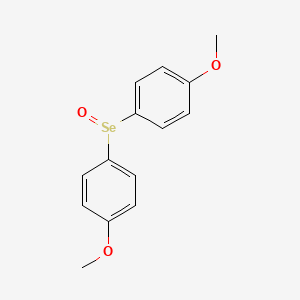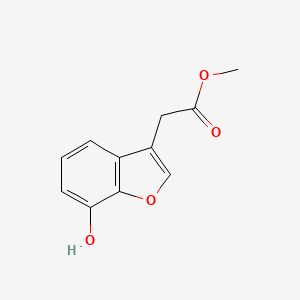
Methyl 2-(7-hydroxybenzofuran-3-yl)acetate
Vue d'ensemble
Description
“Methyl 2-(7-hydroxybenzofuran-3-yl)acetate” is a chemical compound with the CAS Number: 181052-63-1 . It has a molecular weight of 206.2 and its IUPAC name is methyl (7-hydroxy-1-benzofuran-3-yl)acetate . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for “Methyl 2-(7-hydroxybenzofuran-3-yl)acetate” is 1S/C11H10O4/c1-14-10(13)5-7-6-15-11-8(7)3-2-4-9(11)12/h2-4,6,12H,5H2,1H3 . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique
Anticancer Activity
Methyl 2-(7-hydroxybenzofuran-3-yl)acetate and its related compounds have been investigated for their potential anticancer activity. A study by Pieters et al. (1999) synthesized a series of dihydrobenzofuran lignans and benzofurans, including methyl 2-(7-hydroxybenzofuran-3-yl)acetate derivatives. These compounds were evaluated for anticancer activity in a diverse panel of human tumor cell lines, showing particular sensitivity in leukemia and breast cancer cell lines. The study found that some compounds exhibited promising activity, with one compound demonstrating an average GI(50) value of 0.3 microM against three breast cancer cell lines (Pieters et al., 1999).
Solubility and Pharmaceutical Applications
Research on the solubility of various compounds, including derivatives of benzofuran, has implications for pharmaceutical development. Grant et al. (1984) investigated the aqueous solubilities of compounds like methyl p-hydroxybenzoate over a wide temperature range. The study emphasized the pharmaceutical significance of non-linear solubility temperature plots, which can influence drug formulation and stability (Grant et al., 1984).
Neuroprotective Effects
Methyl 2-(7-hydroxybenzofuran-3-yl)acetate and related compounds have been studied for their neuroprotective effects. Cai et al. (2016) investigated the neuroprotective effects of methyl 3,4-dihydroxybenzoate, a related compound, against oxidative damage in human neuroblastoma cells. The study found that it effectively mitigated oxidative stress and inhibited apoptosis, indicating potential applications in neuroprotective therapies (Cai et al., 2016).
Anticholinesterase Action
Compounds based on the molecular skeletons of benzofuran, including methyl 2-(7-hydroxybenzofuran-3-yl)acetate, have been explored for their anticholinesterase activity. Luo et al. (2005) synthesized novel carbamates derived from 5-hydroxy-3-methyl-3-methoxycarbonylmethylenebenzofuran-2(3H)-one and evaluated them for anticholinesterase action. These compounds were found to be potent inhibitors of acetyl- or butyrylcholinesterase, with specific compounds showing remarkable selectivity. Such findings suggest potential applications in treating diseases like Alzheimer's (Luo et al., 2005).
Catalytic Applications
The structural derivatives of benzofuran, such as methyl 2-(7-hydroxybenzofuran-3-yl)acetate, have been studied for their use in catalytic applications. Grasa et al. (2002) explored the efficiency of N-heterocyclic carbenes as catalysts in transesterification between esters and alcohols. Such research indicates potential applications of these compounds in organic synthesis and industrial chemistry (Grasa et al., 2002).
Safety And Hazards
“Methyl 2-(7-hydroxybenzofuran-3-yl)acetate” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .
Propriétés
IUPAC Name |
methyl 2-(7-hydroxy-1-benzofuran-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-14-10(13)5-7-6-15-11-8(7)3-2-4-9(11)12/h2-4,6,12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIRPSOAHDOAIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=COC2=C1C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471334 | |
| Record name | Methyl 2-(7-hydroxybenzofuran-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(7-hydroxybenzofuran-3-yl)acetate | |
CAS RN |
181052-63-1 | |
| Record name | Methyl 2-(7-hydroxybenzofuran-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine](/img/structure/B1589673.png)
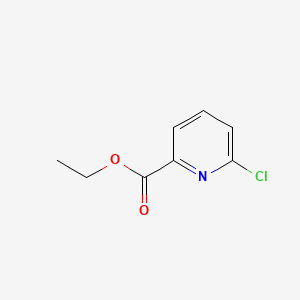
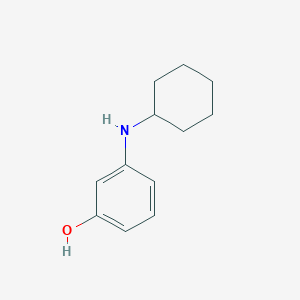
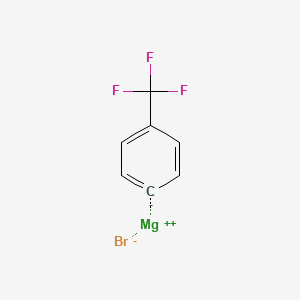
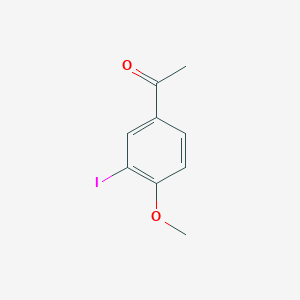
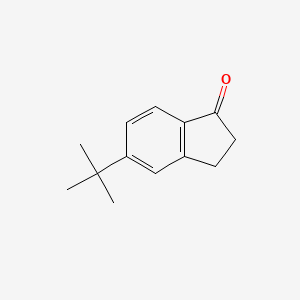
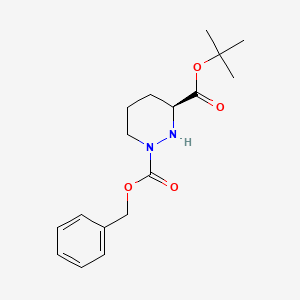
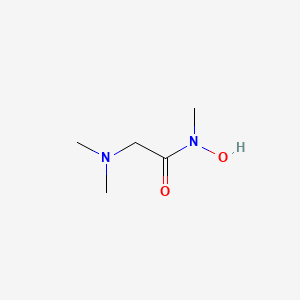
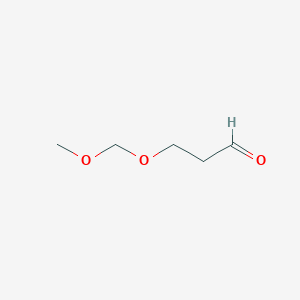
![Benzo[b]thiophene-7-ol](/img/structure/B1589685.png)
